molecular formula C5H3ClN4 B022813 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5399-92-8

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B022813
Key on ui cas rn: 5399-92-8
M. Wt: 154.56 g/mol
InChI Key: YMXQUFUYCADCFL-UHFFFAOYSA-N
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Patent
US08557830B2

Procedure details

Hydrazine hydrate (2.0 ml, 41 mmol) was slowly added to a solution of 4,6-dichloropyrimidine-5-carbaldehyde (7.2 g, 41 mmol) in MeOH (150 ml)-60° C. (nitromethane-dry ice bath) followed by triethylamine (6.8 mL, 49 mmol). The mixture was allowed to warm to rt and stirred for 2 h. MeOH was removed in vacuo and water (150 mL) was added. The mixture was extracted with EtOAc (3×80 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, and filtered through a glass funnel. Removal of solvent gave 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (4.45 g, 71%). MS (ESI, pos. ion) m/z: 155 [M+H]+
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
nitromethane dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[C:10]([CH:11]=O)=[C:9](Cl)[N:8]=[CH:7][N:6]=1.[N+](C)([O-])=O.C(=O)=O.C(N(CC)CC)C>CO>[Cl:4][C:5]1[N:6]=[CH:7][N:8]=[C:9]2[NH:2][N:3]=[CH:11][C:10]=12 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
7.2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
nitromethane dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C.C(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo and water (150 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×80 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a glass funnel
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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